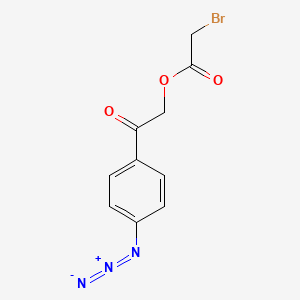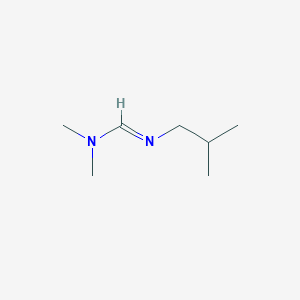
Formamidine, 1-isobutyl-3,3-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Formamidine, 1-isobutyl-3,3-dimethyl can be synthesized through various methods. One common method involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst . Another method includes the hydrogenation of carbodiimides using catalysts like palladium hydroxide or Raney nickel .
Industrial Production Methods: Industrial production of formamidines often involves the use of solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction between aromatic amines and ethyl orthoformate . This method is efficient and yields high purity products.
化学反応の分析
Types of Reactions: Formamidine, 1-isobutyl-3,3-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
科学的研究の応用
Chemistry: Formamidine, 1-isobutyl-3,3-dimethyl is used as a precursor in the synthesis of various organic compounds. It serves as a protecting group for primary amines and as an auxiliary in asymmetric synthesis .
Biology and Medicine: In biological research, formamidines are used in the synthesis of medicinally important compounds such as quinolone antibiotics and cancer chemotherapeutic agents . They also play a role in gene delivery systems due to their ability to form stable complexes with DNA .
Industry: Industrially, formamidines are used in the production of pesticides and antimalarial reagents . They are also employed in the synthesis of dyes and pigments.
作用機序
The mechanism of action of formamidine, 1-isobutyl-3,3-dimethyl involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions facilitate the formation of stable complexes with other molecules, which can then undergo further chemical transformations .
類似化合物との比較
Formamidine, 1-butyl-3,3-dimethyl: This compound has a similar structure but with a butyl group instead of an isobutyl group.
N,N-Dimethyl-N’-butyl-formamidine: Another similar compound with a butyl group and dimethyl substitution.
Uniqueness: Formamidine, 1-isobutyl-3,3-dimethyl is unique due to its specific isobutyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
67161-18-6 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
N,N-dimethyl-N'-(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-8-6-9(3)4/h6-7H,5H2,1-4H3 |
InChIキー |
HWEIPIXVVKGYFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



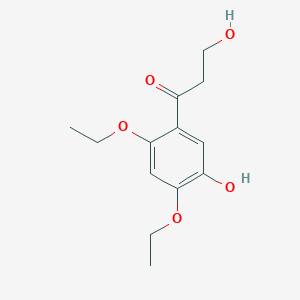
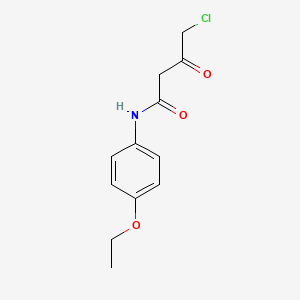
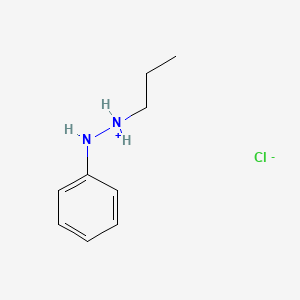
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)



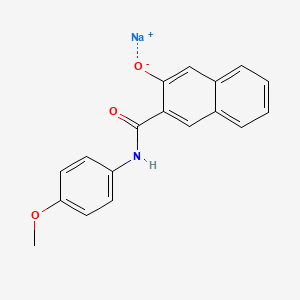
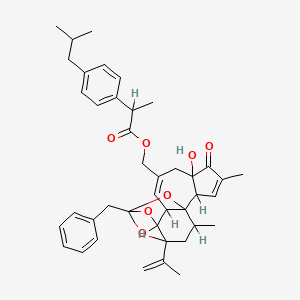

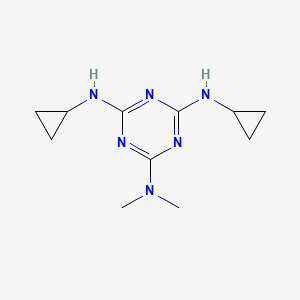
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
